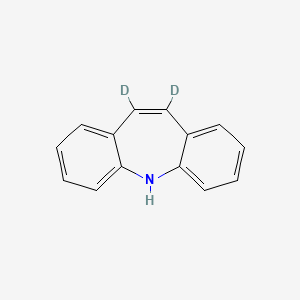
Iminostilbene-d2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iminostilbene-d2 is a deuterated derivative of iminostilbene, a compound known for its structural similarity to dibenzazepine. This compound is characterized by the presence of deuterium atoms, which replace the hydrogen atoms in the iminostilbene molecule. This modification can influence the compound’s physical and chemical properties, making it valuable for various scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Iminostilbene-d2 can be synthesized through several methods. One common approach involves the intramolecular rearrangement of 1-phenylindole in an acidic system. The acids used in this process can include sulfuric acid, phosphoric acid, polyphosphoric acid, or polyphosphate compounds . Another method involves the catalytic dehydrogenation of iminodibenzyl in the presence of a hydrogen acceptor and a catalyst under liquid-phase conditions .
Industrial Production Methods: Industrial production of this compound typically follows the same synthetic routes as laboratory-scale synthesis but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products and environmental impact. The use of phase transfer catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures high-quality production .
Analyse Des Réactions Chimiques
Types of Reactions: Iminostilbene-d2 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives .
Applications De Recherche Scientifique
Iminostilbene-d2 has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Mécanisme D'action
The mechanism of action of iminostilbene-d2 involves its interaction with molecular targets and pathways. For instance, this compound has been shown to modulate the activity of pyruvate kinase isozyme type M2 (PKM2), which plays a role in cellular metabolism and inflammation. By binding to PKM2, this compound can reduce the expression of hypoxia-inducible factor 1-alpha (HIF1α) and the phosphorylation of signal transducer and activator of transcription 3 (STAT3), thereby exerting anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Carbamazepine: A carbamylated derivative of iminostilbene, widely used as an anticonvulsant and mood stabilizer.
Oxcarbazepine: Another derivative of iminostilbene, used for treating epilepsy and bipolar disorder.
Dibenzazepine: A structurally related compound with similar chemical properties.
Uniqueness: Iminostilbene-d2 is unique due to the presence of deuterium atoms, which can enhance its stability and alter its pharmacokinetic properties. This makes it a valuable tool for studying metabolic pathways and developing deuterated drugs with improved efficacy and reduced side effects.
Propriétés
IUPAC Name |
5,6-dideuterio-11H-benzo[b][1]benzazepine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N/c1-3-7-13-11(5-1)9-10-12-6-2-4-8-14(12)15-13/h1-10,15H/i9D,10D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCGTWRLJTMHIQZ-QDRJLNDYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=CC=CC=C3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C2=CC=CC=C2NC3=CC=CC=C13)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50662036 |
Source


|
| Record name | (10,11-~2~H_2_)-5H-Dibenzo[b,f]azepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50662036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189918-57-7 |
Source


|
| Record name | (10,11-~2~H_2_)-5H-Dibenzo[b,f]azepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50662036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(R)-(+)-2-Chloro-3-[4(5)-imidazolyl]propionic Acid](/img/structure/B563352.png)
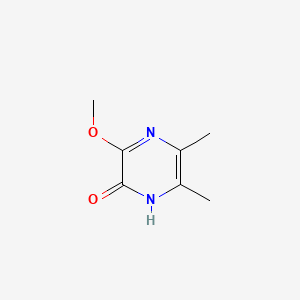
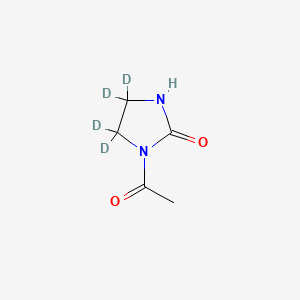

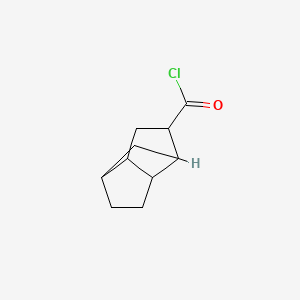
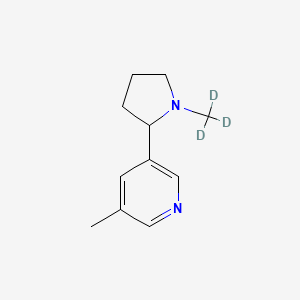
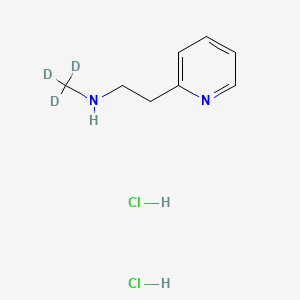
![[bis(2-hydroxyethyl)amino] bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-nonadecafluoroundecyl) phosphate](/img/structure/B563363.png)
![2-(R)-[1-(R)-(3,5-Bis(trifluoromethyl)phenyl)ethoxy]-3-(S)-fluorophenylmorpholine-d2](/img/structure/B563364.png)
![2-(R)-[1-(S)-(3,5-Bis(trifluoromethyl)phenyl)ethoxy]-3-(S)-fluorophenylmorpholine-d2](/img/structure/B563365.png)
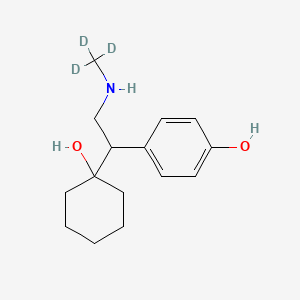
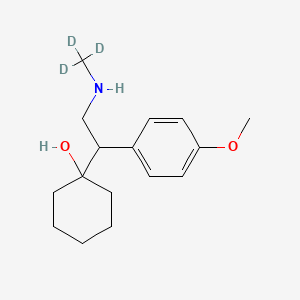

![3-Bromo-s-triazolo[3,4-a]phthalazine](/img/structure/B563371.png)
